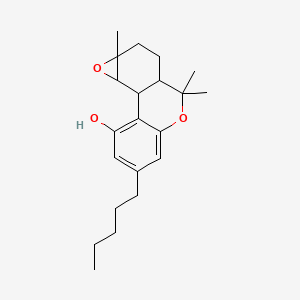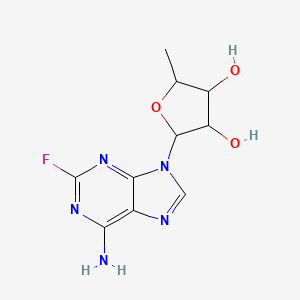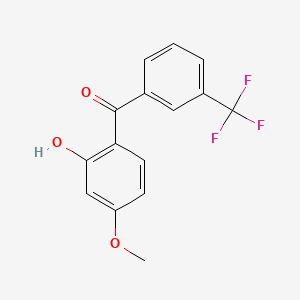
8-Butyl Hyosciaminium Bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-Butyl Hyosciaminium Bromide involves the esterification of hyoscine with butyl bromide. The reaction typically occurs in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction is carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to optimize the reaction conditions and yield. The final product is purified using techniques such as recrystallization and chromatography to ensure high purity and quality .
化学反应分析
Types of Reactions
8-Butyl Hyosciaminium Bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions are common, where the bromide ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions, amines, and thiols are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
科学研究应用
8-Butyl Hyosciaminium Bromide has a wide range of scientific research applications:
作用机制
8-Butyl Hyosciaminium Bromide acts as a peripherally acting muscarinic receptor antagonist. It competitively inhibits the action of acetylcholine at muscarinic receptors, which are G-protein-coupled receptors activated by acetylcholine. By blocking these receptors, the compound reduces smooth muscle contraction and glandular secretions, providing relief from spasms and pain .
相似化合物的比较
Similar Compounds
Methscopolamine: Another anticholinergic agent used for similar medical purposes.
Atropine: A well-known anticholinergic compound with broader applications.
Hyoscine Hydrobromide: Used primarily for motion sickness and as a sedative.
Uniqueness
8-Butyl Hyosciaminium Bromide is unique due to its specific action on the gastrointestinal and urinary systems, making it highly effective for treating spasms and related conditions. Its quaternary ammonium structure also limits its ability to cross the blood-brain barrier, reducing central nervous system side effects compared to other anticholinergic agents .
属性
分子式 |
C22H36NO3+ |
|---|---|
分子量 |
362.5 g/mol |
IUPAC 名称 |
[(1R,5S)-8-methyl-8-azoniabicyclo[3.2.1]octan-3-yl] (2S)-3-hydroxy-2-phenylpropanoate;pentane |
InChI |
InChI=1S/C17H23NO3.C5H12/c1-18-13-7-8-14(18)10-15(9-13)21-17(20)16(11-19)12-5-3-2-4-6-12;1-3-5-4-2/h2-6,13-16,19H,7-11H2,1H3;3-5H2,1-2H3/p+1/t13-,14+,15?,16-;/m1./s1 |
InChI 键 |
KHOOPVKLMSGCNG-BXSBZORQSA-O |
手性 SMILES |
CCCCC.C[NH+]1[C@@H]2CC[C@H]1CC(C2)OC(=O)[C@H](CO)C3=CC=CC=C3 |
规范 SMILES |
CCCCC.C[NH+]1C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


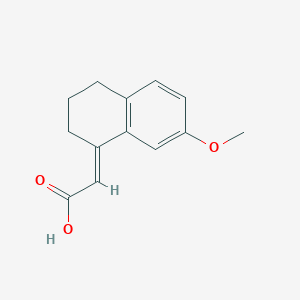
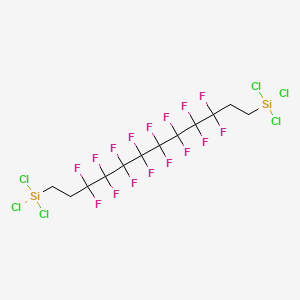
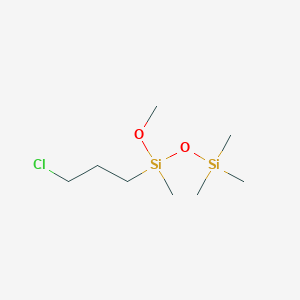
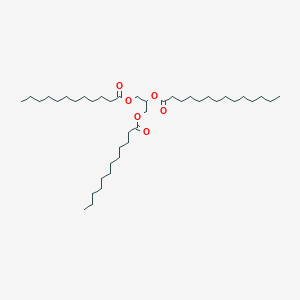

![1-ethyl-9-fluoro-6-(4-fluorophenyl)-5,6-dihydro-4H-[1,2,4]triazolo[4,3-a][1]benzazepine](/img/structure/B13417173.png)
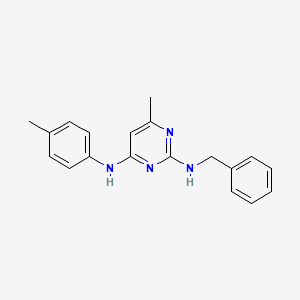
![(3R,6R)-3,4,5-trihydroxy-6-[3-[1-hydroxy-4-[methyl(nitroso)amino]butyl]pyridin-1-ium-1-yl]oxane-2-carboxylate](/img/structure/B13417183.png)
